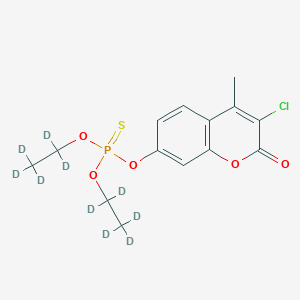

Coumaphos-d10

Descripción general

Descripción

Coumaphos-d10 is a deuterium-labeled analog of Coumaphos, an organophosphate pesticide. It is primarily used as an internal standard for the quantification of Coumaphos in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound retains many of the properties and uses of its non-labeled counterpart, including its application in agriculture for crop protection and pest control .

Aplicaciones Científicas De Investigación

Toxicological Studies

Coumaphos-d10 is extensively used in toxicological research to assess the effects of pesticides on non-target organisms, particularly in the context of environmental safety. Its deuterated nature allows for precise tracking and quantification in biological systems.

Case Study: Chronic Toxicity in Bees

A study evaluated the chronic toxicity of coumaphos on honeybees (Apis mellifera). The larvae were fed diets containing varying concentrations of coumaphos (1.8, 6, 8, and 25 mg/L). The results indicated that while lower concentrations did not significantly affect survival rates, exposure to 25 mg/L led to a marked decrease in larval survival and developmental rates, highlighting the potential risks associated with pesticide residues in agricultural environments .

Environmental Monitoring

This compound serves as a standard in environmental monitoring programs aimed at detecting pesticide residues in soil and water samples. Its stable isotopic signature aids in distinguishing between natural and anthropogenic sources of contamination.

Data Table: Residue Detection Levels

| Sample Type | Detection Limit (mg/L) | Method Used |

|---|---|---|

| Soil | 0.01 | GC-MS |

| Water | 0.005 | LC-MS/MS |

| Honey | 0.002 | HPLC |

Veterinary Applications

In veterinary medicine, this compound is utilized to study the pharmacokinetics of insecticides in livestock and pets. Understanding how these compounds distribute and metabolize within animal systems is crucial for ensuring their safe use.

Case Study: Pharmacokinetics in Livestock

Research involving cattle treated with this compound demonstrated its rapid absorption and metabolism, with significant concentrations detected in liver tissues post-treatment. This study provided insights into optimal dosing regimens to minimize residue levels in meat products intended for human consumption .

Research on Insect Behavior

This compound is also employed to investigate the behavioral responses of insects to insecticides. By using labeled compounds, researchers can trace the effects of exposure on feeding behavior, reproduction, and survival rates.

Case Study: Impact on Insect Feeding Behavior

A controlled experiment assessed how sub-lethal doses of this compound influenced feeding behavior in various pest species. Results indicated that exposure led to reduced feeding rates and altered foraging patterns, which could have implications for pest management strategies .

Analytical Chemistry

In analytical chemistry, this compound functions as an internal standard for quantitative analysis of pesticide residues in food products. Its unique isotopic composition enhances the accuracy of analytical methods such as mass spectrometry.

Data Table: Analytical Method Comparison

| Method | Sensitivity (mg/kg) | Recovery Rate (%) |

|---|---|---|

| GC-MS | 0.01 | 95 |

| LC-MS/MS | 0.005 | 98 |

| HPLC | 0.02 | 90 |

Mecanismo De Acción

Target of Action

Coumaphos-d10, like its parent compound Coumaphos, is an organophosphate pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in the nervous system of many organisms, including insects and mites . AChE is responsible for terminating the transmission of nervous signals where acetylcholine (ACh) is the neurotransmitter .

Mode of Action

This compound acts by inhibiting the activity of AChE . This inhibition prevents the termination of nervous signals, resulting in constant neuronal activity and excitation . This overstimulation of the nervous system leads to paralysis and eventual death of the affected organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of ACh at neuromuscular junctions and cholinergic brain synapses . This results in overstimulation of the neurons and muscles, causing paralysis and death .

Pharmacokinetics

It is known that only a small part of the topically administered dose is absorbed . The absorption of this compound through the skin depends on the animal species, the administered dose, and the extension of the treated body surface .

Result of Action

The result of this compound action is the paralysis and death of the targeted organisms ostertagi helminths . It is also toxic to A. stephensi and A. aegypti mosquitoes when applied topically .

Análisis Bioquímico

Biochemical Properties

Coumaphos-d10 shares many properties with the regular Coumaphos . It is involved in biochemical reactions, particularly in the context of pest control. It interacts with enzymes and proteins in pests, leading to their elimination .

Cellular Effects

This compound, like its parent compound Coumaphos, has significant effects on cells. It is known to have contact and stomach poison properties, capable of killing parasites harmful to bees and protecting the health of the bee colony . It should be noted that this compound, being an organophosphorus pesticide, may have certain toxicity to humans and the environment .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of Coumaphos. It is converted into the corresponding oxon metabolite in vivo, similar to other organophosphate pesticides, that inhibits acetylcholinesterase (AChE) .

Temporal Effects in Laboratory Settings

In a 2-year field experiment, residues of Coumaphos were assessed in honey, bee brood, and beeswax . The study found that Coumaphos was observed in bee brood after treatment and accumulated in beeswax . This suggests that the effects of this compound could also change over time in laboratory settings.

Metabolic Pathways

The metabolic pathways of this compound are likely to be similar to those of Coumaphos. Organophosphorus compounds like Coumaphos are known to undergo hydrolysis, yielding monoester and finally inorganic phosphate .

Transport and Distribution

It is known that Coumaphos residues can be found in various parts of a bee hive, suggesting that it can be transported and distributed within a biological system .

Subcellular Localization

Given its role as an insecticide and its interactions with enzymes such as acetylcholinesterase, it is likely that it localizes to areas of the cell where these enzymes are present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Coumaphos-d10 involves the incorporation of deuterium atoms into the Coumaphos molecule. This is typically achieved through the use of deuterated reagents in the synthetic process. The general synthetic route includes the following steps:

Preparation of Deuterated Ethanol: Deuterated ethanol is prepared by the reaction of deuterium oxide (D2O) with ethylene.

Formation of Deuterated Diethyl Phosphorothioate: Deuterated ethanol is reacted with phosphorus trichloride (PCl3) and sulfur to form deuterated diethyl phosphorothioate.

Coupling with 3-Chloro-4-methyl-7-hydroxycoumarin: The deuterated diethyl phosphorothioate is then coupled with 3-chloro-4-methyl-7-hydroxycoumarin to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical to achieve the desired isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions

Coumaphos-d10 undergoes various chemical reactions, including:

Oxidation: Conversion to its oxon metabolite.

Hydrolysis: Breakdown into its constituent components.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Hydrolysis: Conducted in the presence of water or aqueous solutions under acidic or basic conditions.

Substitution: Utilizes reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

Oxon Metabolite: Formed during oxidation.

Hydrolysis Products: Include 3-chloro-4-methyl-7-hydroxycoumarin and deuterated diethyl phosphorothioate.

Comparación Con Compuestos Similares

Similar Compounds

Coumaphos: The non-labeled analog of Coumaphos-d10.

Diazinon: Another organophosphate pesticide with similar applications.

Malathion: An organophosphate pesticide used for similar purposes.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and differentiation from non-labeled Coumaphos in complex matrices .

Actividad Biológica

Coumaphos-d10 is an isotopically labeled derivative of the organophosphate insecticide coumaphos, primarily utilized in analytical chemistry to quantify the presence of its non-deuterated counterpart. Its unique structure, characterized by a chlorinated phosphorothioate framework, enhances its stability and tracking capabilities in biological studies. This article delves into the biological activity of this compound, focusing on its metabolic pathways, environmental interactions, and implications for safety in agricultural applications.

- Molecular Formula : C₁₄H₆D₁₀ClO₅PS

- Molecular Weight : 372.83 g/mol

The deuteration of this compound not only aids in distinguishing it from its non-deuterated form during mass spectrometry but also influences its metabolic behavior.

Metabolic Pathways

This compound undergoes several metabolic transformations that mirror those of coumaphos, including:

- Oxidation : Facilitated by cytochrome P450 enzymes.

- Hydrolysis : Mediated by esterases.

- Conjugation Reactions : Such as glucuronidation.

These pathways are crucial for understanding both the biological activity and environmental degradation of the compound.

Biological Activity

Research has indicated that this compound shares similar biological effects with coumaphos, particularly in terms of toxicity to non-target organisms such as bees. A study involving varying concentrations of coumaphos demonstrated that exposure to high levels (25 mg/L) significantly decreased the survival rates of honey bee larvae, while lower concentrations did not show statistically significant effects on survival or development .

Case Study: Honey Bee Toxicity

A controlled study assessed the chronic toxicity of coumaphos on honey bees (Apis mellifera). The findings are summarized below:

| Treatment Concentration (mg/L) | Total Survival Rate (%) | Statistical Significance |

|---|---|---|

| 1.8 | No significant effect | p > 0.05 |

| 6 | No significant effect | p > 0.05 |

| 8 | No significant effect | p > 0.05 |

| 25 | Significant decrease | p < 0.0001 |

This indicates that while low levels of coumaphos pose minimal risk to bee populations, higher concentrations can lead to detrimental effects, highlighting the importance of monitoring pesticide residues in agricultural settings.

Environmental Impact

This compound is employed in environmental studies to track the degradation and residual presence of coumaphos in various matrices, including soil and water systems. Its isotopic labeling allows for precise quantification and understanding of its persistence and breakdown products in ecological contexts.

Comparative Analysis with Other Organophosphates

This compound's biological activity can be compared with other organophosphate insecticides to understand its unique profile:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Coumaphos | C₁₄H₁₆ClO₅PS | Widely used insecticide; potential toxicity |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Broader pest control; different mechanism |

| Malathion | C₁₂H₁₄O₃PS | Less persistent; used against a wider range |

| Diazinon | C₁₂H₁₈N₂O₃PS | Different toxicity profile compared to Coumaphos |

This table illustrates how this compound fits within a broader context of pesticide research and highlights its utility as a tool for studying organophosphate behavior.

Propiedades

IUPAC Name |

7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNANOICGRISHX-IZUSZFKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of synthesizing Coumaphos-d10?

A1: this compound is a deuterated form of the insecticide Coumaphos. It was specifically designed and synthesized to serve as an internal standard in gas-liquid chromatography-mass spectrometry (GC-MS) analyses []. This technique is crucial for accurately quantifying Coumaphos levels in various matrices, such as environmental samples or biological specimens. The use of a deuterated analog like this compound improves the reliability and accuracy of these analyses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.